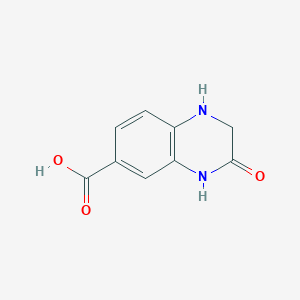

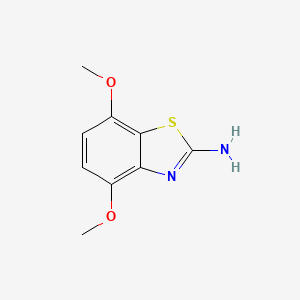

![molecular formula C7H6FN3S B1301383 6-氟-2-肼基苯并[d]噻唑 CAS No. 78364-55-3](/img/structure/B1301383.png)

6-氟-2-肼基苯并[d]噻唑

描述

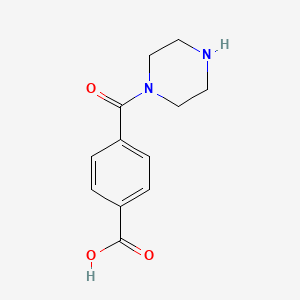

6-Fluoro-2-hydrazinylbenzo[d]thiazole is a chemical compound with the molecular formula C7H6FN3S and a molecular weight of 183.21 . It is a solid substance and is typically stored in a dark place, under an inert atmosphere, and in a freezer at temperatures below -20°C .

Synthesis Analysis

The synthesis of 6-Fluoro-2-hydrazinylbenzo[d]thiazole involves the reaction of 2-amino-6-fluorobenzothiazole with hydrazine hydrate in ethylene glycol . The mixture is heated at reflux temperature for 5 hours, and upon cooling, the precipitated solid is collected by filtration, washed with water, dried, and crystallized from ethanol .Molecular Structure Analysis

The InChI code for 6-Fluoro-2-hydrazinylbenzo[d]thiazole is 1S/C7H6FN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving 6-Fluoro-2-hydrazinylbenzo[d]thiazole are not detailed in the search results, the compound is known to participate in reactions that yield 7-fluoro-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles .Physical And Chemical Properties Analysis

6-Fluoro-2-hydrazinylbenzo[d]thiazole has a number of physical and chemical properties. It has a molar refractivity of 46.78 and a topological polar surface area (TPSA) of 79.18 Ų . It is soluble in water, with a solubility of 0.209 mg/ml . The compound has a Log Po/w (iLOGP) of 1.21, indicating its lipophilicity .科学研究应用

- Benzothiazole scaffold is one of the influential heteroaromatic rings in the field of medicinal chemistry due to its extensive pharmacological features .

- The synthesis of benzothiazole-based medicinal molecules, which possess antimicrobial and anti-inflammatory activities, has been a focus of recent research .

- The synthetic protocols include metal-free, metal-catalyzed, and metal precursor azo dyes strategies for the development of benzothiazole derived bioactive compounds .

- The discussion under the various headings covers synthetic schemes and biological activities of the most potent molecules in the form of minimum inhibitory concentration .

- Thiazoles, including benzothiazoles, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

- Over the years, it has been observed that thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

- A series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported their cytotoxicity activity on three human tumor cell lines .

Medicinal Chemistry

Pharmaceutical Applications

- The compound “6-Fluoro-2-hydrazinylbenzo[d]thiazole” can be synthesized from 6-fluoro-2-amino benzothiazole .

- This compound can afford the final product via bromocyclization of hydrazones intermediates .

- This synthesis process can be used in the development of medicinally relevant benzothiazole-based molecules, which have potential for antimicrobial and anti-inflammatory activities .

- Thiazole derivatives, including benzothiazoles, have been found to have antioxidant, analgesic, and anti-inflammatory activities .

- These activities make them useful in the development of various drug molecules with lesser side effects .

- The design and development of different thiazole derivatives have been a focus of recent research .

Synthesis of Medicinally Relevant Molecules

Antioxidant, Analgesic, Anti-inflammatory Activities

- Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

- The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .

- The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

- Thiazoles, including benzothiazoles, are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug) and Abafungin (antifungal drug) .

- It has been observed over the years that thiazole derivatives have several biological activities such as antimicrobial and antifungal activities .

- A series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported their cytotoxicity activity on three human tumor cell lines .

Chemical Reaction Accelerators

Antimicrobial and Antifungal Activities

安全和危害

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

属性

IUPAC Name |

(6-fluoro-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODXZESJVXQCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365941 | |

| Record name | 6-Fluoro-2-hydrazinyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-hydrazinylbenzo[d]thiazole | |

CAS RN |

78364-55-3 | |

| Record name | 6-Fluoro-2-hydrazinyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

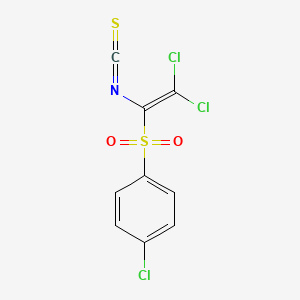

![4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1301308.png)

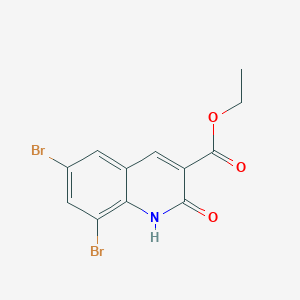

![N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide](/img/structure/B1301353.png)

![2-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]furan](/img/structure/B1301364.png)

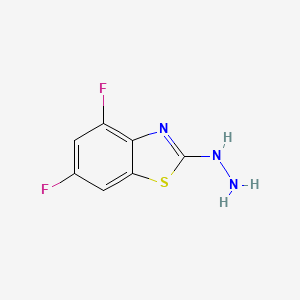

![4-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1301391.png)

![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B1301411.png)